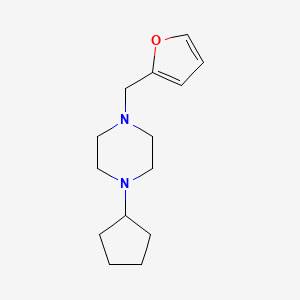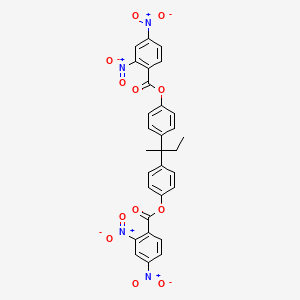![molecular formula C7H11N3O3 B10886710 5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10886710.png)
5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE, also known as 5-(2-hydroxyethyl)-6-methyl-2-aminouracil, is a pyrimidine derivative with the molecular formula C9H15N3O4. This compound is notable for its unique structure, which includes both hydroxyethyl and methylamino groups attached to a pyrimidinedione core. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethylene oxide and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-amino-4,6-dihydroxypyrimidine, ethylene oxide, and methylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of 50-60°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinedione derivatives.
Applications De Recherche Scientifique
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylamino groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate enzymes by mimicking natural substrates or cofactors, thereby modulating biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
- 2-methyl-5-hydroxyethylaminophenol
- 5-(2-hydroxyethyl)amino-2-methylphenol
Uniqueness
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its dual functional groups (hydroxyethyl and methylamino) attached to the pyrimidinedione core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11N3O3 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
5-[2-hydroxyethyl(methyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10(2-3-11)5-4-8-7(13)9-6(5)12/h4,11H,2-3H2,1H3,(H2,8,9,12,13) |
Clé InChI |
GPZJYRFPZUZBFK-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10886631.png)

![(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10886641.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10886650.png)
![Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B10886656.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate](/img/structure/B10886679.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10886704.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B10886712.png)
methanone](/img/structure/B10886719.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886727.png)
![(2Z)-2-[(2,4,6-tribromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886735.png)
